![molecular formula C51H64N12O12S2 B1233736 N-[(1R,4S,7R,11S,14S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide](/img/structure/B1233736.png)
N-[(1R,4S,7R,11S,14S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A cytotoxic polypeptide quinoxaline antibiotic isolated from Streptomyces echinatus that binds to DNA and inhibits RNA synthesis.
Scientific Research Applications
Synthesis and Reactivity
Synthesis of Quinoxaline Derivatives : Research has shown the synthesis and properties of related quinoxaline derivatives, including various substitution reactions and potential applications in chemical synthesis (El’chaninov & Aleksandrov, 2017).
Reactivity in Chemical Reactions : Studies on quinoxaline derivatives have demonstrated their reactivity in electrophilic substitution reactions, which is important for understanding their potential applications in medicinal chemistry and drug synthesis (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Potential Pharmacological Applications
Antimicrobial and Antifungal Activities : Some quinoxaline derivatives have been shown to possess promising antimicrobial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Wagle, Adhikari, & Kumari, 2008).
Anticancer Activity : Certain quinoxaline derivatives have been synthesized with observed antiproliferative activity against various cancer cell lines, indicating potential for development in cancer treatment (El Rayes et al., 2019).
Anti-Tuberculosis Agents : Quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives have been evaluated for anti-tuberculosis activity, revealing potential as new anti-tuberculosis agents (Moreno et al., 2003).
Molecular Structure and Properties
Structural Analysis and Electrochemical Properties : Studies on the molecular structure and electrochemical behavior of quinoxaline derivatives can provide insights into their potential applications in various fields, including drug design and materials science (Moreno et al., 2011).
Synthesis of Complex Quinoxaline Derivatives : Research into the synthesis of complex quinoxaline derivatives, including those with specific substituents, can lead to the development of novel compounds with unique properties and applications (Xie et al., 2019).
Neuroprotective Properties : Some quinoxaline derivatives, like NBQX, have been studied for their neuroprotective properties, particularly in the context of cerebral ischemia (Sheardown et al., 1990).
properties
Molecular Formula |
C51H64N12O12S2 |
|---|---|
Molecular Weight |
1101.3 g/mol |
IUPAC Name |
N-[(1R,4S,7R,11S,14S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27-,28-,35+,36+,37+,38-,39-,40+,51?/m0/s1 |
InChI Key |
AUJXLBOHYWTPFV-MADNPERPSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N([C@@H]2CSC([C@@H](C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Canonical SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Pictograms |
Acute Toxic; Health Hazard |
shelf_life |
Bulk: Should be stored at 5 °C or less. |
solubility |
Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. |
synonyms |
Echinomycin NSC 526417 NSC-526417 NSC526417 Quinomycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2E)-2-(5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-3-nitrobenzenesulfonamide](/img/structure/B1233653.png)
![2,3-Dimethoxy-[2-(4-Pyridinyl)-1-butenyl]phenol](/img/structure/B1233654.png)
![(E)-7-[4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B1233656.png)

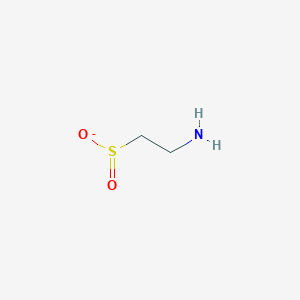
![(R)-2-[11C]Methoxy-N-n-propylnorapomorphine](/img/structure/B1233662.png)
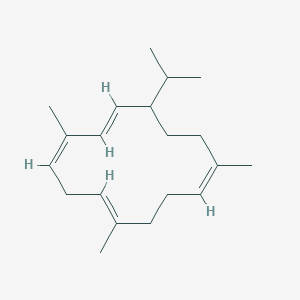
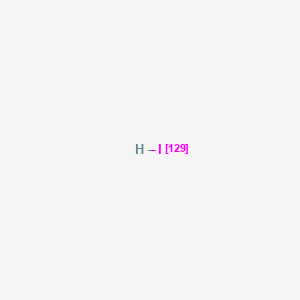
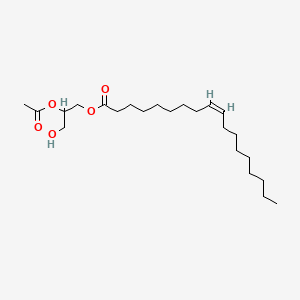


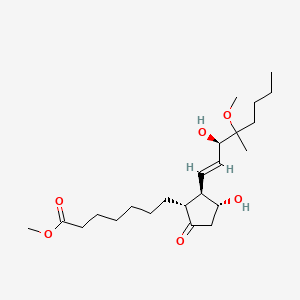
![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)
